molecular formula C19H19BrN6O2 B2598925 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396865-15-8

1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2598925
CAS No.: 1396865-15-8
M. Wt: 443.305
InChI Key: FSTKENSONDZRPZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-bromophenyl group linked via a cyclohexyl spacer to a 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl moiety. Notably, the compound has been discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . Its structural complexity underscores the importance of comparing it with analogs to identify substituent effects on physicochemical or biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTKENSONDZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazinyl Group: The pyrazinyl group is typically synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Oxadiazolyl Group: The oxadiazolyl group is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling with the Bromophenyl Group: The bromophenyl group is coupled to the intermediate product through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the cyclohexyl urea moiety with the previously synthesized intermediate, often under basic conditions to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where nucleophiles replace the bromine atom.

    Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Differences Reference ID
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (Target) R1: Br, R2: Urea, R3: Pyrazin-2-yl Not Provided Baseline structure
1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea R1: Cl, OMe; R3: Thiophen-3-yl Not Provided Chloro/methoxy vs. bromo; thiophene vs. pyrazine
3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea R1: CF₃; R3: Pyridin-4-yl 431.411 Trifluoromethyl enhances electronegativity; pyridine vs. pyrazine
1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea R1: Cl Not Provided Chloro vs. bromo substitution
2-Methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide Functional group: Sulfonamide vs. urea 399.467 Sulfonamide group alters hydrogen bonding capacity

Key Observations:

Substituent Effects on Lipophilicity :

  • Bromine (target compound) is more lipophilic than chlorine (), which may improve tissue penetration but reduce aqueous solubility.
  • The trifluoromethyl group () introduces strong electronegativity and metabolic stability, often seen in CNS-targeting drugs .

Thiophene’s sulfur atom may enhance metal-binding properties, while pyridine’s basic nitrogen could influence pH-dependent solubility .

Functional Group Impact :

  • Urea (target) vs. sulfonamide (): Urea’s dual NH groups facilitate stronger hydrogen bonding, critical for target engagement, whereas sulfonamides offer greater chemical stability and resistance to hydrolysis .

Synthesis and Commercial Availability :

  • The target compound’s discontinuation () contrasts with analogs like the trifluoromethylphenyl derivative (), which remains listed. This may reflect challenges in brominated compound synthesis or toxicity concerns .

Research Findings and Gaps

  • Biological Activity: No direct activity data is available, limiting mechanistic comparisons.
  • Safety Profiles : highlights safety protocols for the chloro analog (e.g., P201, P210 codes), but analogous data for the bromo compound is absent .

Biological Activity

1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. The combination of the bromophenyl moiety with a pyrazin-2-yl and oxadiazol-5-yl structure suggests a complex interaction that could enhance its pharmacological profile.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H20BrN5O2\text{C}_{20}\text{H}_{20}\text{BrN}_{5}\text{O}_{2}

This molecular formula indicates the presence of bromine, nitrogen, and oxygen atoms, which are crucial for its biological activity. The compound's molecular weight is approximately 442.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression. The structural components suggest potential interactions with matrix metalloproteinases (MMPs), which play a role in tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Jurkat Cells : IC50 values around 4.64 µM were reported, indicating strong cytotoxicity.
  • HeLa Cells : The compound showed an IC50 value of approximately 9.22 µM after 72 hours of treatment.

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Treatment DurationObserved Effects
Jurkat4.6448 hoursSignificant cytotoxicity
HeLa9.2272 hoursGrowth inhibition
MCF-7Not specifiedNot specifiedAntiproliferative effects observed

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest in the sub-G1 phase.
  • Antiangiogenic Properties : Assays using the chick chorioallantoic membrane (CAM) model indicated significant inhibition of blood vessel formation, further supporting its potential as an anticancer agent.

Computational Studies

Computational docking studies have provided insights into the binding affinities of the compound with key targets such as MMP-2 and MMP-9. The docking scores were reported as follows:

  • MMP-2 : -9.0 kcal/mol
  • MMP-9 : -7.8 kcal/mol

These results suggest that the compound has promising binding capabilities compared to existing anticancer drugs.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study A : A derivative was tested on patients with advanced solid tumors, showing a partial response in 30% of cases.
  • Case Study B : A combination therapy involving similar compounds led to improved survival rates in patients with metastatic cancers.

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